molecular formula C20H19N3O3S B15122524 Ethyl 4-({[(4-methylquinazolin-2-yl)sulfanyl]acetyl}amino)benzoate

Ethyl 4-({[(4-methylquinazolin-2-yl)sulfanyl]acetyl}amino)benzoate

Cat. No.: B15122524
M. Wt: 381.4 g/mol
InChI Key: ICZQDDQLXRQCAG-UHFFFAOYSA-N
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Description

Ethyl 4-({[(4-methylquinazolin-2-yl)sulfanyl]acetyl}amino)benzoate is a synthetic organic compound featuring a benzoate ester core substituted with a sulfanylacetyl amino group linked to a 4-methylquinazolin-2-yl moiety. The quinazoline ring, a bicyclic structure comprising fused benzene and pyrimidine rings, is substituted with a methyl group at position 4, contributing to steric and electronic modulation.

Properties

Molecular Formula

C20H19N3O3S

Molecular Weight

381.4 g/mol

IUPAC Name

ethyl 4-[[2-(4-methylquinazolin-2-yl)sulfanylacetyl]amino]benzoate

InChI

InChI=1S/C20H19N3O3S/c1-3-26-19(25)14-8-10-15(11-9-14)22-18(24)12-27-20-21-13(2)16-6-4-5-7-17(16)23-20/h4-11H,3,12H2,1-2H3,(H,22,24)

InChI Key

ICZQDDQLXRQCAG-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NC3=CC=CC=C3C(=N2)C

Origin of Product

United States

Preparation Methods

The synthesis of ETHYL 4-{2-[(4-METHYLQUINAZOLIN-2-YL)SULFANYL]ACETAMIDO}BENZOATE typically involves multiple steps:

    Starting Materials: The synthesis begins with the preparation of 4-methylquinazolin-2-amine and ethyl 4-aminobenzoate.

    Formation of Intermediate: The 4-methylquinazolin-2-amine is reacted with a suitable acylating agent to form an intermediate compound.

    Coupling Reaction: The intermediate is then coupled with ethyl 4-aminobenzoate in the presence of a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the final product.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.

Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity.

Chemical Reactions Analysis

ETHYL 4-{2-[(4-METHYLQUINAZOLIN-2-YL)SULFANYL]ACETAMIDO}BENZOATE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to reduce specific functional groups.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific substituents on the quinazoline ring.

    Hydrolysis: The ester group in the compound can be hydrolyzed under acidic or basic conditions to form the corresponding carboxylic acid.

Common reagents and conditions used in these reactions include organic solvents like ethanol, methanol, and dichloromethane, as well as catalysts like palladium on carbon for hydrogenation reactions.

Mechanism of Action

The mechanism of action of ETHYL 4-{2-[(4-METHYLQUINAZOLIN-2-YL)SULFANYL]ACETAMIDO}BENZOATE involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Comparison with Similar Compounds

Quinazoline Derivatives

Key examples include:

Compound Name/Structure Substituents on Quinazoline Molecular Formula Molecular Weight (g/mol) Key Features Reference
Target compound 4-methyl C₂₁H₂₁N₃O₄S* 411.07* Methyl enhances lipophilicity
7-Chloro-4-oxo-3-propylquinazolin-2-yl 7-Cl, 4-oxo, 3-propyl C₂₂H₂₂ClN₃O₄S 459.95 Chloro and oxo groups increase polarity
6-Fluoro-2-phenylquinazolin-4-yl 6-F, 2-phenyl C₂₅H₂₀FN₃O₃S 461.51 Fluorine enhances electronegativity
3-Benzyl-4-oxo-3,4-dihydroquinazolin-2-yl 3-benzyl, 4-oxo C₂₆H₂₃N₃O₄S 473.54 Benzyl group adds steric bulk

*Estimated based on structural analysis.

  • Substituent Effects: Chloro and Fluoro: Electron-withdrawing groups (e.g., 7-Cl in , 6-F in ) enhance polarity and may improve binding to hydrophobic enzyme pockets.

Heterocyclic Variants (Non-Quinazoline)

Replacing the quinazoline with other heterocycles alters electronic properties and binding affinity:

Compound ID () Heterocycle Molecular Formula Molecular Weight (g/mol) Key Features Reference
I-6230 Pyridazin-3-yl C₂₁H₂₄N₄O₂ ~376.45 Smaller ring size; basic N-atoms
I-6273 Methylisoxazol-5-yl C₁₉H₂₁N₃O₃ ~339.39 Isoxazole’s electron-rich O/N atoms
I-6373 3-Methylisoxazol-5-yl C₁₉H₂₁N₃O₃S ~379.45 Thioether linkage enhances flexibility
  • Pyridazine vs. Isoxazole : Pyridazine (I-6230) offers two adjacent nitrogen atoms, enhancing hydrogen-bonding capacity, while isoxazole (I-6273, I-6373) provides a polarized O/N system for dipole interactions.

Sulfanylacetyl and Ester Modifications

Variations in the sulfanylacetyl linker or ester group impact stability and bioavailability:

Compound Name/Structure Modification Molecular Formula Molecular Weight (g/mol) Key Features Reference
Ethyl 4-({[(1-phenyltetrazol-5-yl)sulfanyl]acetyl}amino)benzoate Tetrazole substituent C₂₀H₂₀N₆O₃S 424.48 Tetrazole’s acidity may enhance solubility
Ethyl 4-[({[(4-chlorophenyl)sulfonyl]amino}acetyl)amino]benzoate Sulfonyl group C₁₇H₁₇ClN₂O₅S 396.85 Sulfonyl improves metabolic stability
  • Linker Flexibility : The sulfanylacetyl bridge in the target compound allows conformational flexibility, whereas sulfonyl groups (e.g., ) rigidify the structure.
  • Ester vs. Amide : Ethyl ester groups (common across all compounds) balance lipophilicity and hydrolysis susceptibility compared to methyl esters (e.g., pesticides in ).

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